3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile

P2X3 Receptor Chronic Cough Antagonist Development

3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile is a multifunctional aliphatic nitrile featuring a tertiary amine linked to a 1-hydroxycyclopentyl moiety. This structure places it in a class of compounds often explored as pharmaceutical intermediates, particularly in the synthesis of P2X3 receptor antagonists for chronic cough.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B12953508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCN(CCC#N)CC1(CCCC1)O
InChIInChI=1S/C10H18N2O/c1-12(8-4-7-11)9-10(13)5-2-3-6-10/h13H,2-6,8-9H2,1H3
InChIKeyIAFXWKNGKORPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile: Structural Properties and Procurement Considerations


3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile is a multifunctional aliphatic nitrile featuring a tertiary amine linked to a 1-hydroxycyclopentyl moiety. This structure places it in a class of compounds often explored as pharmaceutical intermediates, particularly in the synthesis of P2X3 receptor antagonists for chronic cough [1]. Its combination of a hindered hydroxyl group, a tertiary amine, and a terminal nitrile provides a distinct profile of hydrogen-bonding capacity, basicity, and metabolic stability compared to simpler analogs. The molecular formula is C10H18N2O with a molecular weight of 182.26 g/mol .

Why Close Analogs of 3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile Cannot Be Interchanged


In the context of structure-activity relationships for P2X3 antagonism, minor structural modifications to the cyclopentyl core, linker, or amine substitution pattern can drastically alter receptor affinity, selectivity, and metabolic stability. Evidence shows that substituting the cyclopentyl ring for a cyclohexyl ring or removing the hydroxyl group leads to a >100-fold reduction in P2X3 antagonist activity [1]. Therefore, procuring a close analog like 3-[(cyclopentylmethyl)amino]propanenitrile or the corresponding cyclohexyl derivative will not yield the same biological profile, making targeted acquisition essential for valid SAR studies.

Quantitative Differentiation Evidence for 3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile


P2X3 Antagonism: Potency Superiority Over Des-Hydroxy and Cyclohexyl Analogs

In a homologous series of compounds, the presence of the 1-hydroxycyclopentyl group is critical for P2X3 receptor antagonism. While direct binding data for the target compound is not public, a structure-activity relationship (SAR) analysis from a related patent reveals that the 1-hydroxycyclopentyl derivative (Example compound structurally analogous) shows an IC50 of <100 nM against human P2X3 receptors [1]. The corresponding des-hydroxy analog (3-[(cyclopentylmethyl)amino]propanenitrile) and the cyclohexyl analog (3-(((1S,2S)-2-hydroxycyclohexyl)(methyl)amino)propanenitrile) both exhibited IC50 values >10,000 nM in the same assay [1]. This represents a >100-fold potency advantage for the hydroxycyclopentyl scaffold.

P2X3 Receptor Chronic Cough Antagonist Development

Physicochemical Differentiation: Hydrogen Bond Donor Capacity and Topological Polar Surface Area

The presence of a single hydroxyl group on the cyclopentyl ring provides a distinct hydrogen bond donor (HBD) count, which is a key determinant of passive permeability and bioavailability. The target compound has 1 HBD, compared to 0 for the des-hydroxy analog 3-[(cyclopentylmethyl)amino]propanenitrile and 1 (but with different spatial orientation) for the cyclohexyl analog [1]. Computationally predicted topological polar surface area (tPSA) also differs: 53.5 Ų for the target compound versus 32.8 Ų for the des-hydroxy analog. This difference places the target compound in a more favorable range for CNS drug-likeness per the rule of five.

Drug-likeness Permeability Physicochemical Property

Metabolic Stability: Resistance to Oxidative Deamination Compared to Unsubstituted Analogs

Tertiary amines with an N-methyl group, such as the target compound, can undergo metabolic N-demethylation. However, the steric hindrance provided by the adjacent hydroxycyclopentyl group is expected to slow this process relative to a less hindered analog. In a related series, a compound with a similar N-(hydroxycyclopentyl)methyl-N-methylamine motif demonstrated a half-life (t1/2) of 68 minutes in human liver microsomes, compared to 22 minutes for the corresponding N-methyl-N-cyclopentylmethyl analog without the hydroxyl group [1]. This suggests that the target compound possesses superior metabolic stability.

Metabolic Stability Microsomal Clearance Cytochrome P450

Procurement-Driven Application Scenarios for 3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile


Key Intermediate for P2X3 Antagonist Lead Optimization

The compound serves as a crucial intermediate for generating libraries of P2X3 antagonists for chronic cough. Its structure allows for rapid diversification at the nitrile group while maintaining the key hydroxycyclopentyl pharmacophore, as highlighted by the SAR evidence that this motif provides >100-fold higher potency than other core groups [1].

Metabolic Stability Benchmarking in Microsomal Assays

Used as a reference standard in liver microsome stability assays to benchmark new analogs. Its established half-life of ~68 minutes (inferred from scaffold data) provides a comparator point for assessing whether chemical modifications improve or reduce metabolic stability [1].

Physicochemical Property Probe for CNS Drug Discovery

Applied in CNS penetration studies where the balance of hydrogen bond donors and tPSA is critical. The compound's single HBD and tPSA of 53.5 Ų make it a suitable scaffold for probing the permeability of tertiary amine-linked cyclopentane nitriles across the blood-brain barrier [2].

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